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molecular formula C12H15NO2 B8735100 N-[2-(1-Oxobutyl)phenyl]acetamide CAS No. 56545-25-6

N-[2-(1-Oxobutyl)phenyl]acetamide

Cat. No. B8735100
M. Wt: 205.25 g/mol
InChI Key: KEEVFPBLSSXEDO-UHFFFAOYSA-N
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Patent
US04886800

Procedure details

A solution of 2-methyl-3-propylindole (159 g) in methanol (1370 ml) was stirred under nitrogen while a solution of sodium periodate (430.4 g) in water (2450 ml) was added over a period of one hour. External cooling was applied as necessary to maintain the reaction temperature at or below 25°. After stirring at room temperature overnight, the mixture was diluted with water (7 liters) and was extracted with dichloromethane (2 liters). The phases were separated, and the aqueous layer was extracted twice more with dichloromethane (1 liter each). The combined organic phases were washed twice with water (1.5 liter each), dried (MgSO4), and evaporated to provide 246.5 grams of crude product. This material was purified by two successive chromatographies over flash silica gel, eluting the desired product with dichloromethane. Upon evaporation of the appropriate fractions, there was obtained 160.6 grams (85% yield) of the title compound as a white crystalline solid, m.p. 46.5°-47°.
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
430.4 g
Type
reactant
Reaction Step One
Name
Quantity
2450 mL
Type
reactant
Reaction Step One
Quantity
1370 mL
Type
solvent
Reaction Step One
Name
Quantity
7 L
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][CH2:12][CH3:13])=[CH:8][CH:7]=[CH:6][CH:5]=2.I([O-])(=O)(=O)=[O:15].[Na+].[OH2:20]>CO>[O:20]=[C:10]([C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:3][C:2](=[O:15])[CH3:1])[CH2:11][CH2:12][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
159 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1CCC
Name
Quantity
430.4 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
2450 mL
Type
reactant
Smiles
O
Name
Quantity
1370 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
External cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at or below 25°
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (2 liters)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice more with dichloromethane (1 liter each)
WASH
Type
WASH
Details
The combined organic phases were washed twice with water (1.5 liter each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide 246.5 grams of crude product
CUSTOM
Type
CUSTOM
Details
This material was purified by two successive chromatographies over flash silica gel
WASH
Type
WASH
Details
eluting the desired product with dichloromethane
CUSTOM
Type
CUSTOM
Details
Upon evaporation of the appropriate fractions

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CCC)C1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 160.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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